3-(4-Fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one
Description
3-(4-Fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one is a fluorinated quinolinone derivative characterized by three key structural features:
- A 2-fluorophenylmethyl substituent at position 1, introducing steric and electronic effects that may influence target binding.
- A 6-methoxy group on the quinolinone core, which could enhance solubility compared to halogen substituents.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F2NO4S/c1-30-17-8-11-21-19(12-17)23(27)22(31(28,29)18-9-6-16(24)7-10-18)14-26(21)13-15-4-2-3-5-20(15)25/h2-12,14H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZDYASCPNKIAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 3-(4-Fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one is a synthetic organic molecule with a complex structure that includes a quinoline core, fluorinated aromatic groups, and a sulfonyl moiety. This combination of functional groups is significant for enhancing its biological activity and selectivity in medicinal applications.
Structural Features
The structural features of the compound can be summarized as follows:
| Feature | Description |
|---|---|
| Molecular Formula | C17H16F2N2O3S |
| Molecular Weight | 401.5 g/mol |
| Functional Groups | Fluorobenzenesulfonyl, methoxy, quinoline |
| IUPAC Name | This compound |
Biological Activity
Research indicates that compounds similar to This compound exhibit significant biological activities. The following sections detail its potential pharmacological effects and mechanisms of action.
Antimicrobial Activity
Studies have shown that compounds with similar structures possess antimicrobial properties. The sulfonamide group is particularly noted for its effectiveness against various bacterial strains. For instance, structural analogs have demonstrated:
- Inhibition of bacterial growth : Compounds with sulfonamide groups often inhibit bacterial dihydropteroate synthase, an essential enzyme in folate synthesis.
- Broad-spectrum activity : Similar compounds have shown activity against both Gram-positive and Gram-negative bacteria.
Anticancer Properties
The quinoline derivatives are known for their anticancer activities. Research has indicated that:
- Inhibition of cancer cell proliferation : Studies have reported that quinoline derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases.
- Targeting specific cancer pathways : Certain analogs have been shown to inhibit kinases involved in cancer progression.
The mechanism by which This compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The sulfonyl group may interact with active sites on enzymes, inhibiting their function.
- Receptor Modulation : The compound may bind to specific receptors involved in signaling pathways related to cell growth and apoptosis.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparative analysis with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Fluoroquinolone | Fluoro group on quinolone | Antibacterial |
| Sulfanilamide | Sulfonamide group | Antimicrobial |
| 6-Methoxyquinoline | Methoxy group on quinoline | Anticancer |
This table illustrates how the unique combination of functional groups in This compound enhances its reactivity and potential biological activity compared to other similar compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound or its analogs:
-
Study on Antimicrobial Activity :
- Researchers synthesized various sulfonamide derivatives and tested their efficacy against common bacterial strains. The results indicated that compounds with similar structures exhibited significant antibacterial activity, particularly against Escherichia coli and Staphylococcus aureus.
-
Anticancer Study :
- A study focused on the anticancer properties of quinoline derivatives found that certain modifications led to increased cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
-
Pharmacokinetic Studies :
- Investigations into the pharmacokinetics of related compounds revealed favorable absorption rates and metabolic stability, suggesting potential for development into therapeutic agents.
Comparison with Similar Compounds
Sulfonyl Group Variations
Benzyl Group Variations
- 2-Fluorophenylmethyl (Target) : The fluorine atom at the ortho position introduces steric hindrance and electronic effects distinct from para-substituted analogs (e.g., 4-methylbenzyl in ) .
- 2-Chlorophenylmethyl () : Chlorine’s larger atomic radius and electronegativity may alter binding kinetics compared to fluorine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
